(1-ethyl-1H-pyrazol-3-yl)boronic acid

Description

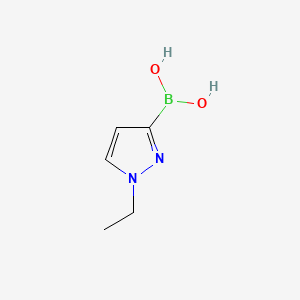

(1-Ethyl-1H-pyrazol-3-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with an ethyl group at the 1-position and a boronic acid group at the 3-position

Properties

Molecular Formula |

C5H9BN2O2 |

|---|---|

Molecular Weight |

139.95 g/mol |

IUPAC Name |

(1-ethylpyrazol-3-yl)boronic acid |

InChI |

InChI=1S/C5H9BN2O2/c1-2-8-4-3-5(7-8)6(9)10/h3-4,9-10H,2H2,1H3 |

InChI Key |

PWSNJWQJAVVGTQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NN(C=C1)CC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-3-yl)boronic acid typically involves the borylation of a pyrazole precursor. One common method is the Miyaura borylation, where a halogenated pyrazole reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods allow for precise control over reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (1-Ethyl-1H-pyrazol-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the boronic acid group acts as a directing group.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide for deprotonation and activation.

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling.

Alcohols/Ketones: From oxidation reactions.

Substituted Pyrazoles: From electrophilic substitution reactions.

Scientific Research Applications

(1-Ethyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron atom to the target molecule. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with nucleophilic sites .

Comparison with Similar Compounds

- (1-Methyl-1H-pyrazol-3-yl)boronic acid

- (1-Phenyl-1H-pyrazol-3-yl)boronic acid

- (1-Ethyl-1H-pyrazol-5-yl)boronic acid

Comparison: (1-Ethyl-1H-pyrazol-3-yl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions. Compared to (1-methyl-1H-pyrazol-3-yl)boronic acid, the ethyl group provides different steric and electronic properties, potentially leading to variations in reaction outcomes. Similarly, the position of the boronic acid group (3-position vs. 5-position) can affect the compound’s behavior in synthetic applications .

Biological Activity

(1-ethyl-1H-pyrazol-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a carbon atom and hydroxyl group. The pyrazole moiety contributes to its unique reactivity and biological profile.

1. Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit potent antitumor properties. Research has shown that these compounds can inhibit various cancer cell lines through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung cancer) | 0.15 | Inhibition of PI3K/Akt pathway |

| (1-methyl-1H-pyrazol-3-yl)boronic acid | MCF7 (Breast cancer) | 0.10 | Induction of apoptosis via caspase activation |

| 5-(4-fluorophenyl)-pyrazole | HeLa (Cervical cancer) | 0.05 | Inhibition of CDK2/Cyclin A |

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been attributed to its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Studies suggest that pyrazole derivatives can reduce inflammation markers in various models.

Case Study:

In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

3. Antimicrobial Activity

Pyrazole derivatives have also shown antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 0.5 µg/mL | Disruption of metabolic pathways |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in cancer progression and inflammation.

- Signal Transduction Modulation : By interfering with signaling pathways such as the MAPK and PI3K/Akt pathways, it can alter cellular responses to growth factors.

- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that it may modulate oxidative stress levels within cells, contributing to its anticancer effects.

Research Findings

Recent research has focused on optimizing the structure of pyrazole boronic acids to enhance their biological activity and selectivity. For instance, modifications at the 4-position of the pyrazole ring have been shown to improve potency against specific cancer types while reducing off-target effects.

Example Study:

A comparative study on various substituted pyrazoles revealed that compounds with electron-withdrawing groups at specific positions exhibited improved binding affinity to target proteins involved in tumorigenesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.